Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate

説明

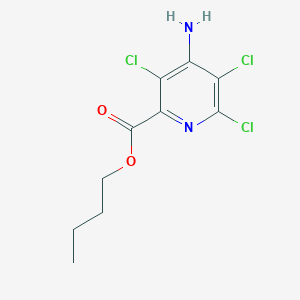

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate (CAS: 19677-58-8) is a chlorinated pyridine derivative and the butyl ester of 4-amino-3,5,6-trichloropicolinic acid (Picloram, CAS: 1918-02-1). Structurally, it features a pyridine ring substituted with three chlorine atoms at positions 3, 5, and 6, an amino group at position 4, and a butyl ester moiety at position 2 . This compound is closely related to Picloram, a systemic herbicide widely used for broadleaf weed control in non-cropland and grassland . The esterification of Picloram with a butyl group modifies its physicochemical properties, likely enhancing lipophilicity and altering environmental persistence compared to the parent acid or its salts .

特性

CAS番号 |

19677-58-8 |

|---|---|

分子式 |

C10H11Cl3N2O2 |

分子量 |

297.6 g/mol |

IUPAC名 |

butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate |

InChI |

InChI=1S/C10H11Cl3N2O2/c1-2-3-4-17-10(16)8-5(11)7(14)6(12)9(13)15-8/h2-4H2,1H3,(H2,14,15) |

InChIキー |

IMOAFEHTLHVMLL-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate typically involves the esterification of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

化学反応の分析

Types of Reactions

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and butanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and butanol .

科学的研究の応用

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products

作用機序

The mechanism of action of Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. The trichloropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

類似化合物との比較

Parent Acid: 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

Picloram (CAS: 1918-02-1) is the carboxylic acid form of the compound. It exhibits high water solubility (430 mg/L at 25°C) and is typically formulated as a potassium salt (CAS: 4810-50-8) for agricultural use . Unlike the butyl ester, Picloram acts directly as a synthetic auxin herbicide, disrupting plant growth by mimicking indole-3-acetic acid (IAA) .

Potassium Salt: Potassium 4-amino-3,5,6-trichloropyridine-2-carboxylate

The potassium salt (CAS: 4810-50-8) is a water-soluble derivative used in commercial herbicides like Tordon 10K. Its ionic nature facilitates rapid absorption by plant roots and foliage, making it suitable for liquid formulations .

Methyl Ester: Methyl 4-amino-3,5,6-trichloropicolinate

Methyl 4-amino-3,5,6-trichloropicolinate (CAS: 350601-39-7) shares a 0.96 structural similarity with Picloram . The shorter methyl chain likely reduces environmental persistence compared to the butyl ester, as ester hydrolysis rates increase with smaller alkyl groups.

Ethylhexyl Ester: (RS)-2-Ethylhexyl 4-amino-3,5,6-trichloropicolinate

This derivative (common name: Picloram-etexyl) is engineered for enhanced penetration through waxy plant cuticles due to its branched alkyl chain. It is registered as a herbicide with distinct formulation advantages over linear esters .

Physicochemical and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Solubility (Water) | Key Applications |

|---|---|---|---|---|

| 4-Amino-3,5,6-trichloropicolinic acid | 1918-02-1 | C₆H₃Cl₃N₂O₂ | 430 mg/L | Systemic herbicide |

| Butyl 4-amino-3,5,6-trichloropicolinate | 19677-58-8 | C₁₀H₁₂Cl₃N₂O₂ | Low (estimated) | Proherbicide, formulation R&D |

| Potassium salt | 4810-50-8 | C₆H₂Cl₃KN₂O₂ | Highly soluble | Commercial herbicide (Tordon) |

| Methyl ester | 350601-39-7 | C₇H₅Cl₃N₂O₂ | Moderate | Experimental herbicide |

Key Findings:

- Hydrolysis: The butyl ester is expected to hydrolyze slowly to Picloram in alkaline environments, acting as a proherbicide. In contrast, the potassium salt dissociates rapidly in water .

- Herbicidal Activity: Picloram and its salts directly inhibit plant growth, while ester derivatives require enzymatic hydrolysis to release the active acid .

Environmental and Regulatory Considerations

生物活性

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate (also referred to as 4ATC) is a synthetic organic compound belonging to the class of pyridine carboxylic acids. This compound exhibits significant biological activity, particularly in agricultural applications as a herbicide and in potential therapeutic contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

4ATC functions primarily as a synthetic auxin , mimicking natural plant hormones. Its mode of action involves binding to auxin receptors in plants, leading to abnormal growth patterns and ultimately plant death. This is consistent with the behavior of other pyridine carboxylic acid herbicides which disrupt normal plant growth processes by inducing excessive cell division and elongation at low concentrations and causing severe growth abnormalities at higher concentrations .

Biological Activity Overview

The biological activity of 4ATC can be summarized as follows:

- Herbicidal Properties : It effectively controls broadleaf weeds by promoting abnormal growth and eventual death in susceptible plants. Symptoms include leaf epinasty, stem curvature, and reduced yields .

- Antitumor Activity : Recent studies indicate that 4ATC can inhibit cell growth and induce apoptosis in various human cancer cell lines. It has been shown to inhibit nucleic acid synthesis and protein synthesis by targeting RNA synthesis in eukaryotic cells .

- Lack of Antimicrobial Activity : Notably, 4ATC does not exhibit significant activity against bacteria or fungi, which limits its applicability in some therapeutic contexts .

Case Studies

- Herbicidal Efficacy :

- Antitumor Effects :

- Environmental Impact :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。